molecular formula C13H17N3 B13927347 N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

N1-1-Isoquinolinyl-2-methyl-1,2-propanediamine

Cat. No.: B13927347
M. Wt: 215.29 g/mol
InChI Key: AFAGLJFOWIEVHY-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- is a compound with a complex structure that includes both a propanediamine and an isoquinoline moiety

Preparation Methods

The synthesis of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminopropane with isoquinoline derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- can be compared with other similar compounds such as:

    1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the isoquinoline moiety.

    Isoquinoline derivatives: Compounds that share the isoquinoline structure but differ in their substituents and overall properties.

The uniqueness of 1,2-Propanediamine, N1-1-isoquinolinyl-2-methyl- lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-N-isoquinolin-1-yl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C13H17N3/c1-13(2,14)9-16-12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,9,14H2,1-2H3,(H,15,16)

InChI Key

AFAGLJFOWIEVHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=CC2=CC=CC=C21)N

Origin of Product

United States

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